5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 is a compound that plays a significant role in various biochemical processes. It is a derivative of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is an intermediate in the purine biosynthesis pathway. This compound is known for its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 typically involves the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile. This reaction displaces the anomeric halogen by one of the amino groups, forming the aminosugar predominantly as the beta-anomer. Subsequent treatment with methyl orthoformate in the presence of a base leads to the formation of the imidazole ring. The nitrile nearest the sugar is then converted to an iminoester through reaction with alkoxide, and the benzoyl groups are cleaved in the process. Finally, a Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine, and basic hydrolysis converts the remaining nitrile to an amide, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a reagent in organic synthesis.
Industry: The compound is used in the production of pharmaceuticals and as a biochemical tool in research and development.
Mechanism of Action
The primary mechanism of action of 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 involves the activation of AMP-activated protein kinase (AMPK). Upon entering the cell, the compound is phosphorylated to form AICAR monophosphate (ZMP), which mimics AMP and activates AMPK. This activation leads to a cascade of events that regulate cellular energy homeostasis, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): A direct precursor in the purine biosynthesis pathway and an AMPK activator.
Acadesine (AICA-riboside): Another AMPK activator with similar properties and applications.
Uniqueness
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 is unique due to its isotopic labeling with nitrogen-15 (15N4), which makes it particularly useful in metabolic studies and tracer experiments. This isotopic labeling allows for precise tracking and analysis of metabolic pathways and biochemical processes.
Properties
Molecular Formula |
C9H14N4O5 |
---|---|
Molecular Weight |
262.20 g/mol |
IUPAC Name |
5-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)imidazole-4-(15N)carboxamide |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1/i10+1,11+1,12+1,13+1 |
InChI Key |
RTRQQBHATOEIAF-KUJNSDEASA-N |
Isomeric SMILES |
C1=[15N]C(=C([15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[15NH2])C(=O)[15NH2] |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.